

The Natural Occurrence of Iron(III) Phosphate Dihydrate as Strengite: A Technical Guide

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Compound of Interest

Compound Name: *Iron(III) phosphate dihydrate*

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Abstract

Iron(III) phosphate dihydrate ($\text{FePO}_4 \cdot 2\text{H}_2\text{O}$) is a naturally occurring mineral known as strengite.^{[1][2]} This technical guide provides an in-depth overview of the geological occurrence, formation, and physicochemical properties of strengite. It is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound. This document details the mineral's crystallographic and physical properties, summarizes quantitative data in structured tables, and outlines the experimental protocols for its characterization using X-ray Diffraction (XRD), Raman Spectroscopy, and Mössbauer Spectroscopy. Furthermore, signaling pathways and logical relationships concerning its formation and mineral associations are visualized using Graphviz diagrams.

Introduction

Strengite is a relatively rare secondary phosphate mineral.^[1] It is the iron analogue of variscite ($\text{AlPO}_4 \cdot 2\text{H}_2\text{O}$) and is dimorphous with phosphosiderite.^[3] The mineral is typically found in shades of purple, violet, pink, or reddish-pink, though it can also be colorless or greenish-white.^[3] Its formation is indicative of specific geochemical conditions, particularly the oxidation of primary iron-bearing phosphate minerals.^{[1][4]} Understanding the natural occurrence and properties of strengite is crucial for geochemists, mineralogists, and materials scientists. Additionally, as iron phosphate compounds are explored for various applications, including in

pharmaceuticals and as precursors for battery materials, a thorough understanding of their natural forms is valuable.

Geological Occurrence and Formation

Strengite is a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.^[3] It is commonly found in the following geological settings:

- Granite Pegmatites: As an alteration product of primary phosphate minerals like triphylite (LiFePO_4).^{[1][4]}
- Iron Ore Deposits and Gossans: Occurring in limonite and magnetite iron ores.^[3]
- Cave Environments: In some instances, strengite can form from the reaction of iron-rich host rocks with bat guano, which provides the necessary phosphate.^[4]

The formation of strengite is primarily controlled by the oxidation of ferrous iron (Fe^{2+}) to ferric iron (Fe^{3+}) in the presence of phosphate ions under hydrous conditions.^{[1][4]} The alteration of triphylite to strengite is a key formation pathway and serves as an indicator of the degree of oxidation a rock has undergone.^{[1][4]}

Paragenesis and Associated Minerals

Strengite is often found in association with a variety of other primary and secondary phosphate minerals. Its paragenesis provides valuable clues about the geochemical history of the host rock. Common associated minerals include:

- Primary Minerals: Triphylite
- Secondary Minerals: Variscite, phosphosiderite, rockbridgeite, beraunite, dufrénite, hureaulite, and vivianite.^[5]

Physicochemical and Crystallographic Properties

Strengite possesses a distinct set of physical and crystallographic properties that are used for its identification. These properties are summarized in the tables below.

Quantitative Data

The following tables present a summary of the key quantitative data for strengite.

Table 1: Crystallographic Data for Strengite

Property	Value
Crystal System	Orthorhombic[3]
Space Group	Pbca[3]
Unit Cell Parameters	$a = 8.7233(7) \text{ \AA}$, $b = 9.886(1) \text{ \AA}$, $c = 10.122(1) \text{ \AA}$ [3]
a:b:c Ratio	0.882 : 1 : 1.024[3]
Unit Cell Volume	872.91 \AA^3 [3]

Table 2: Physical and Optical Properties of Strengite

Property	Value
Color	Purple, violet, pink, peach-blossom-red, carmine, greenish white, colorless[3]
Luster	Vitreous, Sub-Vitreous, Greasy[3]
Streak	White[3]
Hardness (Mohs)	3.5 - 4[3]
Density (g/cm ³)	2.84 - 2.87 (measured), 2.84 (calculated)[3]
Cleavage	Good on {010}, poor on {001}[3]
Fracture	Conchoidal[1]
Optical Class	Biaxial (+)[3]
Refractive Indices	$n_\alpha = 1.697 - 1.708$, $n_\beta = 1.708 - 1.719$, $n_\gamma = 1.741 - 1.745$ [3]
Birefringence	0.044[3]
2V Angle	72° to 88° (calculated)[3]

Table 3: Chemical Composition of Strengite (Ideal Formula: $\text{FePO}_4 \cdot 2\text{H}_2\text{O}$)

Element	Weight %	Oxide	Weight %
Fe	29.89	Fe_2O_3	42.73
P	16.58	P_2O_5	37.98
H	2.16	H_2O	19.28
O	51.38		
Total	100.00	Total	100.00

Common Impurities: Al^[3]

Experimental Protocols for Characterization

The identification and characterization of strengite rely on several analytical techniques. The following sections provide detailed methodologies for the key experiments.

X-ray Powder Diffraction (XRD)

X-ray powder diffraction is a fundamental technique for the identification of crystalline materials like strengite. It provides a unique "fingerprint" based on the crystal lattice spacings.

Methodology:

- **Sample Preparation:** A small amount of the mineral is finely ground to a homogenous powder (typically $<10\ \mu\text{m}$ particle size) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
- **Instrumentation:** A powder X-ray diffractometer equipped with a Cu $\text{K}\alpha$ radiation source ($\lambda = 1.5418\ \text{\AA}$) is typically used.
- **Data Collection:** The instrument is set to scan a 2θ range from approximately 5° to 70° . Typical instrument parameters are a voltage of 40 kV and a current of 30 mA. The scan is performed with a step size of 0.02° and a count time of 1-2 seconds per step.

- **Data Analysis:** The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the diffraction peaks. These are converted to d-spacings using Bragg's Law ($n\lambda = 2d \sin\theta$). The set of d-spacings and their relative intensities are then compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification. The known d-spacings for strengite are 3.114 (100), 4.383 (85), 5.509 (60), 2.546 (50), 3.996 (45), 3.002 (45), and 2.949 (45).

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly effective for identifying minerals.

Methodology:

- **Sample Preparation:** Minimal sample preparation is required. A small, clean fragment of the mineral or a polished section can be used.
- **Instrumentation:** A Raman microscope equipped with a laser excitation source is used. A common choice is a 532 nm or 785 nm laser. The laser is focused on the sample through a microscope objective.
- **Data Collection:** The laser is directed onto the sample, and the scattered light is collected. The Raman spectrum is typically collected over a wavenumber range of 100 to 4000 cm^{-1} . The acquisition time and laser power are adjusted to obtain a good signal-to-noise ratio while avoiding sample damage.
- **Data Analysis:** The Raman spectrum of strengite is characterized by specific peaks corresponding to the vibrational modes of the phosphate (PO_4^{3-}) and water (H_2O) groups. The spectrum is compared with reference spectra of known minerals for identification. For strengite, a strong band around 981 cm^{-1} is assigned to the PO_4 symmetric stretching mode, with a weaker band at 1116 cm^{-1} corresponding to the antisymmetric stretching mode.^[6]

Mössbauer Spectroscopy

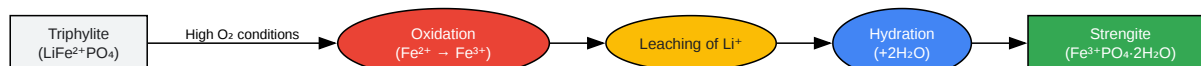
Mössbauer spectroscopy is a highly sensitive technique for studying the local chemical environment of iron atoms, making it particularly useful for iron-bearing minerals like strengite.

Methodology:

- **Sample Preparation:** A powdered sample is prepared and placed in a sample holder. The optimal thickness of the sample is chosen to maximize the resonant absorption.
- **Instrumentation:** A Mössbauer spectrometer operating in transmission mode with a ^{57}Co source is used. The spectrometer measures the absorption of gamma rays by the ^{57}Fe nuclei in the sample as a function of the source velocity.
- **Data Collection:** Spectra are typically collected at room temperature and sometimes at cryogenic temperatures to investigate magnetic ordering. The velocity range is chosen to encompass the expected hyperfine parameters for Fe^{3+} in a phosphate matrix.
- **Data Analysis:** The Mössbauer spectrum is fitted with theoretical line shapes (Lorentzians) to determine the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_{hf}). For strengite, the spectrum is characteristic of high-spin Fe^{3+} in an octahedral environment. These parameters provide information on the oxidation state, coordination, and magnetic properties of the iron atoms.

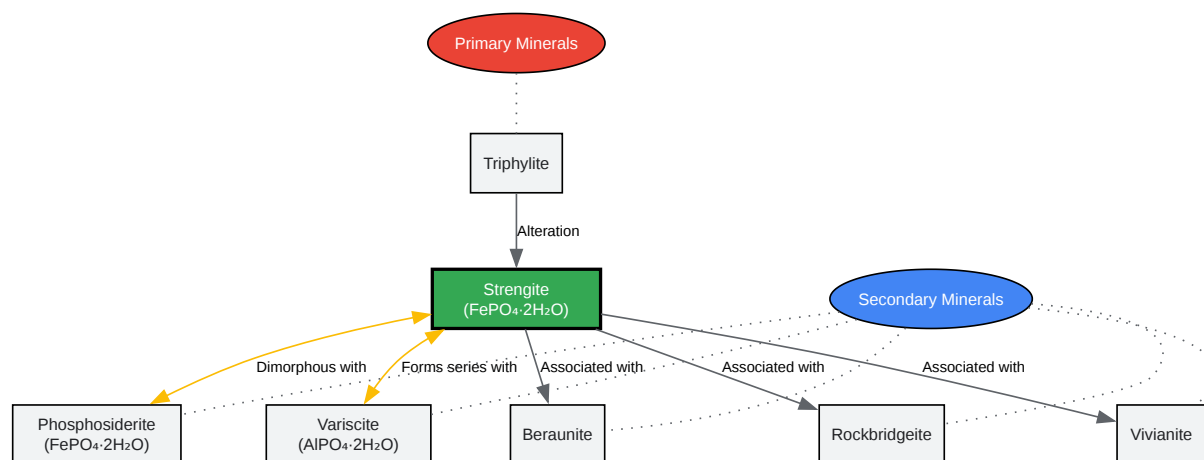
Visualizations of Signaling Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and formation pathways of strengite.



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Caption: Alteration pathway of primary triphylite to secondary strengite.



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Caption: Mineralogical relationships of strengite.

Conclusion

Strengite, the natural form of **iron(III) phosphate dihydrate**, is a mineral of significant interest due to its specific geological formation conditions and its relationship to other phosphate minerals. This guide has provided a comprehensive overview of its occurrence, properties, and the analytical methods used for its characterization. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in various scientific disciplines. The visualization of its formation pathways and mineral associations further elucidates its role in geochemical processes. A thorough understanding of this naturally occurring iron phosphate is fundamental for its potential applications and for broader mineralogical and geochemical studies.

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